molecular formula C26H28N2O3 B15282987 N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide

N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide

Cat. No.: B15282987
M. Wt: 416.5 g/mol
InChI Key: ZERRCFZJRNGSJG-UHFFFAOYSA-N
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Description

N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide is a complex organic compound characterized by its unique structure, which includes multiple allyl groups and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diallylamine with 4-aminobenzamide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, and solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce amines.

Scientific Research Applications

N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.

    Industry: It can be used in the development of new materials with specific properties, such as adhesives or coatings.

Mechanism of Action

The mechanism of action of N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide involves its interaction with molecular targets such as enzymes or receptors. The allyl groups may facilitate binding to these targets, while the benzamide core can interact with specific sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diallyl-4-aminobenzenesulfonamide
  • N,N-diallyl-4-methylbenzenesulfonamide
  • N,N-diallyldichloroacetamide

Uniqueness

N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide is unique due to its specific structure, which includes both allyl groups and a benzamide core. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

4-[4-[bis(prop-2-enyl)carbamoyl]phenoxy]-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C26H28N2O3/c1-5-17-27(18-6-2)25(29)21-9-13-23(14-10-21)31-24-15-11-22(12-16-24)26(30)28(19-7-3)20-8-4/h5-16H,1-4,17-20H2

InChI Key

ZERRCFZJRNGSJG-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(CC=C)CC=C

Origin of Product

United States

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